molecular formula C10H8ClF6NO B12856132 3,5-Bis(trifluoromethyl)phenacylamine hydrochloride

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B12856132
M. Wt: 307.62 g/mol
InChI Key: NXRJSVWNOXYMNS-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride is an organic compound with the molecular formula C10H8ClF6NO. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenacylamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate amines under controlled conditions. One common method includes the use of hydrazine derivatives to form hydrazone intermediates, which are then reacted with Vilsmeier-Haack reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

  • Reduction

Properties

Molecular Formula

C10H8ClF6NO

Molecular Weight

307.62 g/mol

IUPAC Name

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H7F6NO.ClH/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16;/h1-3H,4,17H2;1H

InChI Key

NXRJSVWNOXYMNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CN.Cl

Origin of Product

United States

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